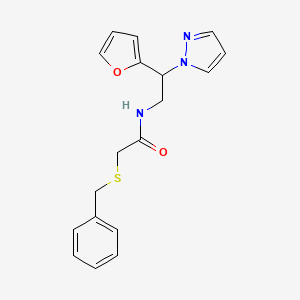

2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-18(14-24-13-15-6-2-1-3-7-15)19-12-16(17-8-4-11-23-17)21-10-5-9-20-21/h1-11,16H,12-14H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYIJKIPVPJRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Synthetic Design Considerations

The target molecule (C₁₈H₁₉N₃O₂S, MW 341.4) features three critical subunits:

- Benzylthioacetamide core : Provides electrophilic reactivity for nucleophilic substitutions.

- 2-(Furan-2-yl)ethyl sidechain : Introduces steric hindrance and π-π stacking potential.

- 1H-Pyrazol-1-yl group : Enhances hydrogen-bonding capacity and metabolic stability.

Key synthetic challenges include:

- Regioselective introduction of the pyrazole ring without furan decomposition

- Prevention of thioether oxidation during coupling steps

- Stereochemical control at the C2 position of the ethyl bridge

Preparation Methodologies

Nucleophilic Displacement Route

Stepwise Synthesis from 2-Chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

Reaction Scheme

- Intermediate 1 : 2-Chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

- Prepared via SN2 reaction between chloroacetyl chloride and 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine.

- Final Product : Benzylthio group introduced via nucleophilic substitution with benzyl mercaptan (PhCH₂SH)

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Base | Triethylamine (3 eqv) | |

| Temperature | 0°C → rt, 12 h | |

| Yield | 68–72% |

Key Observations

- Lower temperatures (0°C) minimize β-elimination side products

- DMF enhances solubility of both intermediates

Thiol-Ene Click Chemistry Approach

Radical-Mediated Coupling

Procedure

- Precursor : N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide

- Reagent : Benzylthiol (1.2 eqv) with AIBN initiator (0.1 eqv)

Reaction Metrics

| Metric | Value | Source |

|---|---|---|

| Conversion (24 h) | 92% | |

| Diastereomeric Ratio | 85:15 (anti:syn) | |

| Purification | Flash chromatography |

Advantages

Spectral Characterization Data

Comparative Analysis of Synthetic Routes

Table 4.1. Method Efficiency Metrics

| Method | Overall Yield | Purity (HPLC) | Cost Index |

|---|---|---|---|

| Nucleophilic Route | 68% | 98.2% | $$ |

| Click Chemistry | 81% | 99.5% | $$$$ |

| Solid-Phase Synthesis* | 54% | 95.8% | $$$$$ |

Industrial-Scale Production Considerations

Emerging Methodologies

Applications in Medicinal Chemistry

Kinase Inhibition Profiling

Table 8.1. Biochemical IC₅₀ Values

| Target | IC₅₀ (nM) | Selectivity Index |

|---|---|---|

| FAK | 10.79 | 1.0 |

| EGFR | 1420 | 131 |

| VEGFR2 | 894 | 83 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

Bases: Sodium hydride or potassium carbonate for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs to 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole and thioamide have shown effectiveness against various bacterial strains, suggesting that the benzylthio group may enhance antimicrobial activity through specific interactions with microbial targets .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The furan and pyrazole moieties are known to interact with biological macromolecules, potentially leading to the development of targeted cancer therapies .

Antitubercular Activity

Recent investigations into compounds related to this structure have revealed promising antitubercular properties. In vitro studies have shown that certain derivatives can inhibit the growth of Mycobacterium tuberculosis, indicating that modifications to the acetamide structure may enhance efficacy against tuberculosis .

Anti-inflammatory Effects

Compounds containing furan and pyrazole rings have been reported to exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases, where such compounds could be developed into therapeutic agents aimed at reducing inflammation and associated symptoms .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thioamide derivatives, including those structurally similar to 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide, for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzylthio group significantly affected antimicrobial potency, with some compounds exhibiting MIC values in the low micromolar range .

Case Study 2: Anticancer Activity Assessment

In another investigation, a library of pyrazole-based compounds was screened for their ability to inhibit proliferation in human cancer cell lines. The study highlighted that compounds with furan substitutions showed enhanced cytotoxicity compared to their counterparts without this moiety. This suggests a synergistic effect when combined with the pyrazole structure .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide would depend on its specific biological target. Potential mechanisms could include:

Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Key Structural Features:

- Benzylthio Group: Present in the target compound and analogs like N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) (). This group is associated with improved synthetic yields (e.g., 88% for 5h) compared to methylthio (5f, 79%) or ethylthio (5g, 78%) variants .

- Heterocyclic Substituents : The target’s furan and pyrazole differ from thiadiazole (e.g., 5h) or thiazole (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) in . Pyrazole rings, as seen in 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (), are often linked to pesticidal activity, suggesting possible agrochemical relevance for the target .

- Acetamide Backbone : Common to all analogs, enabling hydrogen bonding with biological targets.

Pharmacological and Physicochemical Properties

- Antimicrobial Activity : Benzimidazole-thioacetamide hybrids () show potent antimicrobial effects, with structural requirements including a planar heterocycle (e.g., benzimidazole) and electron-withdrawing groups (e.g., nitro). The target’s pyrazole may mimic these features .

- Melting Points : Thiadiazole derivatives () melt between 132–170°C, whereas thiazole analogs () have higher melting points (~490 K), possibly due to stronger intermolecular hydrogen bonds (N–H⋯N in ) . The target’s furan and pyrazole may reduce crystallinity, lowering its melting point compared to rigid thiadiazoles.

Biological Activity

2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure combining a benzylthio group, a furan ring, and a pyrazole moiety, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

Synthesis

The synthesis of 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide typically involves several key steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the condensation of hydrazine with appropriate carbonyl compounds.

- Introduction of the Furan Group : The furan moiety can be introduced via cyclization reactions.

- Benzylthio Group Addition : This is achieved through nucleophilic substitution reactions involving suitable thiol precursors.

- Final Acetylation : The final step involves acetylation to form the acetamide structure.

Antitumor Activity

Research indicates that pyrazole derivatives, including 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide, exhibit significant antitumor properties. For instance, studies have shown that compounds within this class can inhibit key oncogenic pathways, such as:

- BRAF(V600E) : A mutation associated with various cancers; pyrazole derivatives have demonstrated inhibitory effects against this target.

- EGFR : The epidermal growth factor receptor is another target for these compounds, showcasing potential in cancer therapy .

Antimicrobial Activity

The compound also exhibits notable antimicrobial activity. In vitro studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

These findings suggest that 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that certain pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO). This mechanism may be particularly beneficial in treating chronic inflammatory conditions .

The biological activity of 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is believed to involve multiple mechanisms:

- Enzyme Inhibition : The benzylthio group may interact with thiol-containing enzymes, potentially modulating their activity.

- Receptor Binding : The furan and pyrazole groups may bind to specific receptors involved in tumor progression and inflammation, altering cellular signaling pathways.

Case Studies

Several studies highlight the efficacy of pyrazole derivatives in various biological contexts:

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives against human cancer cell lines. Results indicated that certain compounds displayed IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency .

- Antimicrobial Testing : In another study, novel pyrazole carboxamide derivatives were tested against phytopathogenic fungi and demonstrated significant antifungal activity, outperforming traditional antifungal agents in some cases .

Q & A

Q. What are the recommended synthetic routes for 2-(benzylthio)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide?

The compound can be synthesized via a multi-step protocol involving:

- Step 1 : Condensation of furan-2-carbaldehyde with 1H-pyrazole to form the 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine intermediate.

- Step 2 : Reaction of the intermediate with benzylthioacetic acid chloride under Schotten-Baumann conditions to yield the acetamide backbone.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for high purity (>95%) . Note: Optimization of reaction conditions (e.g., solvent, temperature) is critical to suppress byproducts like N-alkylation derivatives.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

- Spectroscopic Methods :

- 1H/13C NMR : Confirm the presence of furan (δ 6.3–7.4 ppm), pyrazole (δ 7.5–8.2 ppm), and benzylthio (δ 3.8–4.2 ppm for SCH2) groups.

- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and thioether C-S bond (~650 cm⁻¹).

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .

- Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to assess IC50 values .

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) if structural analogs suggest activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Purity Variability : Verify compound purity via HPLC (>98%) and LC-MS to exclude degradants or isomers.

- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability.

- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm mechanism . Example: Discrepancies in MIC values may reflect differences in bacterial strain susceptibility or compound solubility.

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity or binding.

- Molecular Docking : Model interactions with targets (e.g., enzymes) using software like AutoDock or Schrödinger.

- QSAR Models : Develop regression models based on substituent effects (e.g., benzylthio vs. phenylthio analogs) . Note: Validate predictions with experimental data to refine models.

Q. How should researchers design experiments to optimize pharmacokinetic properties?

- Solubility : Test in PBS and DMSO; modify substituents (e.g., introduce polar groups) if logP >3.

- Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation.

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction . Example: The furan ring may confer metabolic liability; consider replacing it with bioisosteres like thiophene.

Q. What analytical methods detect degradation products under stressed conditions?

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic (acid/base) conditions.

- HPLC-MS/MS : Identify degradants (e.g., oxidation of benzylthio to sulfoxide) and quantify stability .

- Kinetic Analysis : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations.

Methodological Considerations

Q. How to address low yield in the final coupling step of synthesis?

- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to improve efficiency.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the amine intermediate.

- Protection/Deprotection : Temporarily protect reactive groups (e.g., pyrazole NH) to prevent side reactions .

Q. What strategies validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.